Product packaging for 2-Amino-3-(3-sulfanylphenyl)propanoic acid(Cat. No.:CAS No. 1273598-73-4)

2-Amino-3-(3-sulfanylphenyl)propanoic acid

Cat. No.: B3039697
CAS No.: 1273598-73-4
M. Wt: 197.26
InChI Key: HTIRACJYHNKUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Unnatural Amino Acids in Chemical Biology and Material Science Research

Unnatural amino acids are powerful tools that have revolutionized protein engineering and material science. Their incorporation into polypeptide chains can endow proteins with novel properties, such as enhanced stability, altered enzymatic activity, and unique spectroscopic labels. In material science, UAAs are utilized to create novel biomaterials with tailored functionalities, including hydrogels, nanoparticles, and biocompatible polymers. The ability to site-specifically incorporate UAAs allows for the creation of proteins with bio-orthogonal reactive groups, fluorescent probes, and post-translational modifications, providing invaluable insights into protein structure and function.

The Role of Sulfanyl (B85325) (Thiol) Functionality in Amino Acid Derivatives for Research Applications

The sulfanyl (thiol) group, or -SH group, is a highly versatile functional group that plays a pivotal role in the utility of many unnatural amino acids. mdpi.com Its nucleophilicity and redox activity are central to a variety of biochemical and chemical applications. nih.gov In chemical biology, the thiol group is instrumental in techniques such as native chemical ligation (NCL), a powerful method for the total synthesis of proteins. nih.gov This functionality also allows for site-specific modification and labeling of proteins with a wide range of probes, including fluorophores and affinity tags. thermofisher.comthermofisher.comresearchgate.net Furthermore, the ability of thiols to form disulfide bonds and thioethers is exploited in the creation of cyclic peptides and other constrained protein architectures, which can exhibit enhanced biological activity and stability. nih.govtechnologynetworks.com

Overview of 2-Amino-3-(3-sulfanylphenyl)propanoic Acid in Academic Investigations

This compound, also known as 3-mercaptophenylalanine, is an unnatural amino acid that combines the structural features of phenylalanine with the reactive thiol group. While direct and extensive research on this specific isomer is not as widespread as for some other UAAs, its structural motifs suggest significant potential in the fields of protein chemistry and drug discovery. Its applications can be largely inferred from studies on the closely related 4-mercaptophenylalanine and other thiophenylalanine analogs. nih.govlookchem.com These compounds are explored for their unique electronic and redox properties, which make them valuable as probes in mechanistic enzymology and in the design of novel peptides and proteins with tailored functions. nih.gov The presence of the thiol group on the phenyl ring offers a site for specific chemical modifications, distinct from the canonical amino acid cysteine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2S B3039697 2-Amino-3-(3-sulfanylphenyl)propanoic acid CAS No. 1273598-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-sulfanylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8(9(11)12)5-6-2-1-3-7(13)4-6/h1-4,8,13H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIRACJYHNKUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 3 3 Sulfanylphenyl Propanoic Acid and Its Analogs

General Synthetic Routes for Phenylalanine Derivatives with Sulfanyl (B85325) Moieties

The synthesis of phenylalanine derivatives bearing sulfanyl moieties can be approached through several routes. One common strategy involves the modification of pre-existing phenylalanine or tyrosine analogs. For instance, a practical approach to synthesize peptides containing thiophenylalanine has been developed via a Cu(I)-mediated cross-coupling reaction between thiolacetic acid and iodophenylalanine-containing peptides on a solid phase. nih.gov This method is compatible with all canonical proteinogenic functional groups, offering a versatile route to aryl thiolates in peptides. nih.gov

Another approach involves the synthesis of a β-thiol phenylalanine derivative starting from Garner's aldehyde. figshare.com This method has proven effective for applications in peptide ligation–desulfurization chemistry. figshare.com Additionally, synthetic routes to ring-substituted phenylalanine amides have been described, which can be adapted for the introduction of a sulfanyl group. nih.gov These methods often utilize phase transfer alkylation of N-(diphenylmethylene)amino acetonitrile (B52724) or N-(diphenylmethylene)glycine ethyl ester to generate α-substituted imines, which can then be hydrolyzed and resolved. nih.gov

The synthesis of β-phenylalanine derivatives has also been extensively reviewed, with various methods including metallocatalytic and asymmetric syntheses being developed to increase the diversity of available compounds. nih.gov These strategies can be adapted for the synthesis of α-amino acids with sulfanylated phenyl rings.

Stereoselective Synthesis Approaches for Chiral Centers

Achieving the desired stereochemistry at the α-carbon is a critical aspect of synthesizing 2-Amino-3-(3-sulfanylphenyl)propanoic acid. Several stereoselective methods have been developed for the synthesis of unnatural amino acids. One effective approach is the diastereoselective alkylation of amino ester enolates using a chiral auxiliary. For example, α-tert-butanesulfinamide has been used as a chiral auxiliary to guide the alkylation of α-sulfinamido esters, yielding unnatural mono- and α,α-disubstituted amino acid derivatives with good to high diastereoselectivities. acs.org

Another powerful method involves the use of photoredox-mediated C–O bond activation of aliphatic alcohols for the asymmetric synthesis of unnatural α-amino acids. nih.gov In this approach, a chiral glyoxylate-derived N-sulfinyl imine acts as a radical acceptor, and the chiral-at-sulfur N-sulfinyl functionality serves as an effective chiral auxiliary, providing β-branched unnatural amino acids with excellent stereoselectivity at the α-stereogenic center. nih.gov The practicality of this method is enhanced by the straightforward removal of the chiral auxiliary under mildly acidic conditions. nih.gov

Enantiomeric Enrichment Techniques

When a racemic or diastereomeric mixture of the target amino acid is synthesized, enantiomeric enrichment techniques are employed to isolate the desired enantiomer.

Enzymatic resolution is a widely used technique for the separation of enantiomers of amino acids and their derivatives. This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For instance, α-chymotrypsin has been successfully used for the resolution of 3'-substituted phenylalanine analogs. nih.gov Phenylalanine ammonia (B1221849) lyase (PAL) is another enzyme that has been explored for enzyme substitution therapy and can be utilized in synthetic applications for its stereospecificity. nih.gov The enzymatic resolution of DL-phenylalanine itself is a well-established process and the principles can be applied to its derivatives. epfl.chacs.org

Table 1: Examples of Enzymes Used in the Resolution of Phenylalanine and its Analogs

Enzyme Substrate Type Transformation Reference
α-Chymotrypsin 3'-Substituted phenylalanine esters Hydrolysis of one enantiomer nih.gov
Phenylalanine Ammonia Lyase (PAL) Phenylalanine and analogs Deamination of the L-enantiomer nih.gov
Lipase Racemic β-phenylalanine derivatives Selective ester hydrolysis nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is highly effective in the asymmetric synthesis of unnatural amino acids.

Various chiral auxiliaries have been developed and applied to amino acid synthesis. Oxazolidinones, popularized by David A. Evans, are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org Camphorsultam (Oppolzer's sultam) is another classic chiral auxiliary. wikipedia.org Pseudoephedrine can also be employed as a chiral auxiliary for the asymmetric synthesis of amino acids. wikipedia.org More recently, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands have emerged as a leading methodology for the synthesis of various types of amino acids. nih.gov The choice of auxiliary depends on the specific substrate and desired stereochemical outcome.

Table 2: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

Chiral Auxiliary Type of Reaction Key Features Reference
Oxazolidinones (Evans) Alkylation, Aldol reactions High diastereoselectivity, reliable wikipedia.org
Camphorsultam (Oppolzer) Various asymmetric transformations Well-established, predictable stereocontrol wikipedia.org
Pseudoephedrine Alkylation Inexpensive, effective for α-alkylation wikipedia.org
N-sulfinyl imines Radical addition Excellent stereoselectivity at the α-center nih.gov
Chiral Ni(II) Complexes Alkylation Applicable to a wide range of amino acids nih.gov

Functionalization of the Phenyl Ring for Sulfanyl Group Introduction

The introduction of a sulfanyl (-SH) group onto the phenyl ring of a phenylalanine precursor is a key step in the synthesis of this compound. Several methods can be employed for this functionalization.

A mild and efficient two-step procedure for introducing a thiol group onto aromatic substrates involves an initial reaction with an activated sulfoxide (B87167) to form an arylsulfonium salt intermediate. This is followed by two successive β-elimination-based dealkylation reactions to yield the desired arylthiol. acs.org Another approach is the preparation of an aromatic thiol from a corresponding hydroxylated aromatic compound through the rearrangement of an O-arylthiocarbamate. google.com

For precursors that already contain a leaving group on the phenyl ring, such as an iodo group, a Cu(I)-mediated cross-coupling with thiolacetic acid can be performed. nih.gov This reaction is particularly useful in the context of solid-phase peptide synthesis. nih.gov The thiol-ene reaction, which involves the addition of a thiol to an alkene, is another powerful tool in organosulfur chemistry and can be adapted for the functionalization of side chains. wikipedia.org

Protecting Group Strategies for Amine, Carboxyl, and Thiol Functionalities

The synthesis of this compound and its incorporation into larger molecules like peptides requires a careful selection of protecting groups for the amine, carboxyl, and thiol functionalities to prevent unwanted side reactions. organic-chemistry.org The choice of protecting groups is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others. iris-biotech.de

For the α-amino group, the most common temporary protecting groups in solid-phase peptide synthesis are 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). peptide.com Fmoc is base-labile, while Boc is acid-labile. organic-chemistry.org

The carboxylic acid group is typically protected as an ester, such as a methyl or ethyl ester for solution-phase synthesis, or anchored to a solid support in solid-phase synthesis. For side-chain carboxyl groups (as in aspartic or glutamic acid), tert-butyl (tBu) esters are commonly used in Fmoc-based strategies. iris-biotech.de

Table 3: Common Protecting Groups in the Synthesis of Sulfanyl-Containing Amino Acids

Functional Group Protecting Group Abbreviation Cleavage Conditions Reference
α-Amino 9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine) peptide.com
α-Amino tert-Butyloxycarbonyl Boc Acid (e.g., TFA) organic-chemistry.orgpeptide.com
Carboxyl tert-Butyl ester OtBu Acid (e.g., TFA) iris-biotech.de
Carboxyl Benzyl ester OBn Hydrogenolysis ub.edu
Thiol Trityl Trt Acid (e.g., TFA), mild oxidation researchgate.net
Thiol Acetamidomethyl Acm Mercury(II) or Silver(I) salts, Iodine researchgate.net
Thiol p-Methoxybenzyl PMB Strong acid (e.g., TFA with scavengers) frontiersin.org

Solid-Phase Synthesis Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins. beilstein-journals.orgwpmucdn.com The methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. wpmucdn.comlsu.edu This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing after each reaction step. lsu.edupeptide.com The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) method, which utilizes the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups for permanent side-chain protection. beilstein-journals.orgwpmucdn.com

The incorporation of non-canonical amino acids, such as this compound (also known as 3-mercaptophenylalanine) and its analogs, into peptide sequences via SPPS is of significant interest for developing novel therapeutic peptides, molecular tools, and materials. nih.gov The presence of a thiol group in the side chain introduces unique chemical properties that can be exploited for protein ligation, cyclization, and the introduction of biophysical probes. However, the reactivity of the thiol group necessitates a robust protection strategy to prevent unwanted side reactions during the synthesis cycles.

Detailed research has demonstrated the successful incorporation of related thiol-containing aromatic amino acids into peptides using SPPS. For instance, protected 3,4- and 2,3-dimercaptophenylalanines have been synthesized and used as building blocks in Fmoc-based peptide synthesis. nih.govresearchgate.net The synthesis of these analogs involves protecting the dithiol functions, often as thioketals, before their incorporation into a peptide sequence. researchgate.net

The general workflow for incorporating such an amino acid via automated SPPS involves several key stages:

Resin Loading: The first amino acid (C-terminal) is attached to a suitable solid support resin. peptide.com

Deprotection: The temporary Nα-protecting group (e.g., Fmoc) is removed, typically with a piperidine (B6355638) solution, to expose a free amine. wpmucdn.com

Coupling: The carboxylic acid of the next Nα-protected amino acid is activated by a coupling reagent and reacted with the free amine on the resin-bound peptide. wpmucdn.com

Washing: Excess reagents are washed away.

Repeat Cycle: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled. peptide.com

Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail like trifluoroacetic acid (TFA). wpmucdn.com

The successful solid-phase synthesis of peptides containing 3-mercaptophenylalanine analogs relies heavily on the choice of protecting groups for the thiol side chain. These groups must be stable throughout the entire synthesis (i.e., resistant to the basic conditions of Fmoc removal) but readily cleavable during the final acidolysis step without degrading the peptide.

Protecting Group ClassExample(s)StabilityCleavage Condition
Trityl-based Trityl (Trt)Stable to base (piperidine)Mild acid (e.g., TFA)
Thioacetal-based ThioketalsStable to base and acidRequires specific deprotection (e.g., mercury salts followed by H₂S) nih.govresearchgate.net
Acyl-based Acetamidomethyl (Acm)Stable to TFARequires specific reagents (e.g., iodine, silver salts)

The research into dimercaptophenylalanine analogs provides a clear blueprint for the solid-phase application of 3-mercaptophenylalanine. In one study, an optically pure l-Fmoc-protected 3,4-dimercaptophenylalanine analog was successfully incorporated into a decapeptide using standard SPPS protocols. nih.gov This demonstrates that the Fmoc/tBu strategy is fully compatible with these specialized, thiol-containing building blocks.

StepDescriptionReagents
1. Building Block Synthesis Synthesis of Fmoc-L-3,4-dimercaptophenylalanine with thioketal protection.Protected aminomalonate, dimercaptobenzyl bromide derivatives. nih.govresearchgate.net
2. SPPS Cycles Stepwise elongation of the peptide chain on a solid support using standard Fmoc chemistry.Fmoc-protected amino acids, coupling reagents (e.g., HOBt/DIC), piperidine. mdpi.com
3. Incorporation Coupling of the protected Fmoc-L-3,4-dimercaptophenylalanine building block.Standard coupling conditions.
4. Cleavage Release of the peptide from the resin and removal of acid-labile side-chain protecting groups.Trifluoroacetic acid (TFA) cocktail. lsu.edu
5. Thiol Deprotection Removal of the thioketal protecting groups from the phenylalanine analog.Mercury oxide, aqueous tetrafluoroboric acid, followed by H₂S gas. nih.govresearchgate.net

This established methodology confirms that dithiolene-functionalized peptides are accessible through straightforward synthetic procedures, paving the way for new molecular tools in fields such as catalysis and nanotechnology. nih.gov Similar strategies are applicable for the solid-phase synthesis of peptides containing this compound, provided an appropriately protected building block is used.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 3 Sulfanylphenyl Propanoic Acid

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for 2-Amino-3-(3-sulfanylphenyl)propanoic acid is not publicly available, its solid-state characteristics can be inferred from the known crystal structures of L-phenylalanine and its substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. The following sections predict the key NMR spectroscopic features of this compound based on data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the amino acid backbone and the aromatic side chain. The α-proton (Hα) would likely appear as a triplet or doublet of doublets, coupled to the β-protons (Hβ). The β-protons would present as a multiplet due to their diastereotopicity and coupling to the α-proton. The aromatic protons would exhibit a complex splitting pattern in the aromatic region of the spectrum, characteristic of a 1,3-disubstituted benzene (B151609) ring. The sulfanyl (B85325) proton (-SH) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the α-carbon, the β-carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-donating nature of the sulfanyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~175
~4.0~55
~3.1~38
Ar-H7.0-7.4-
Ar-C-125-135
SH3.0-4.0-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The conformation of this compound in solution can be investigated using advanced NMR techniques. The magnitude of the coupling constants between the α- and β-protons can provide information about the dihedral angles and, consequently, the preferred rotamer populations of the side chain. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons, offering further insights into the three-dimensional structure and conformational preferences of the molecule in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

The molecular weight of this compound is 199.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 199.

The fragmentation of this compound is predicted to follow pathways characteristic of both phenylalanine and cysteine. Common fragmentation patterns for amino acids include the loss of the carboxyl group (a loss of 45 Da) and the loss of the entire amino acid backbone, leaving the side chain as a prominent fragment.

Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment
199[M]⁺
154[M - COOH]⁺
121[C₇H₇S]⁺ (sulfanylbenzyl cation)
91[C₆H₅S]⁺ (thiophenyl cation)
74[M - C₇H₆S]⁺ (amino acid backbone fragment)

The fragmentation would likely be initiated by the loss of the carboxyl group to form an ion at m/z 154. Subsequent fragmentation could involve cleavage of the Cα-Cβ bond, leading to the formation of a sulfanylbenzyl cation at m/z 121. Further fragmentation of the side chain could produce a thiophenyl cation at m/z 91. Another characteristic fragmentation would be the loss of the entire side chain, resulting in a fragment corresponding to the amino acid backbone at m/z 74. The relative intensities of these fragment ions would provide valuable information for the structural confirmation of the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its conformational landscape. For this compound, these methods would provide a characteristic vibrational fingerprint based on its amino acid backbone and substituted phenyl ring.

In its solid state, the compound likely exists as a zwitterion, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). This zwitterionic form significantly influences the vibrational spectra.

Key Expected Vibrational Modes:

Amino Group (-NH3+): The protonated amine would exhibit strong, broad stretching vibrations in the region of 3100-2600 cm⁻¹. Bending vibrations (asymmetric and symmetric) for the -NH3+ group are expected to appear around 1630-1550 cm⁻¹ and 1550-1485 cm⁻¹, respectively.

Carboxylate Group (-COO-): The deprotonated carboxyl group gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch typically found between 1610-1550 cm⁻¹ and a symmetric stretch in the 1420-1300 cm⁻¹ range.

Thiol Group (-SH): The S-H stretching vibration is characteristically weak in the infrared spectrum but often produces a more intense band in the Raman spectrum. It is expected to appear in the 2600-2550 cm⁻¹ region. Its weakness in FT-IR can sometimes lead to it being obscured by the broad -NH3+ stretching bands.

Aromatic Ring (m-substituted phenyl): The meta-substituted benzene ring will produce a series of characteristic vibrations. C-H stretching vibrations are anticipated above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a group of bands in the 1625-1430 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for the substitution pattern. For a meta-substituted ring, strong bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions.

C-S Stretching: The stretching vibration of the carbon-sulfur bond connected to the aromatic ring is expected to be found in the 710-570 cm⁻¹ range.

The complementary nature of FT-IR and Raman spectroscopy would be crucial. Vibrations that involve a significant change in the dipole moment (like C=O, N-H, O-H) are strong in the IR spectrum, while vibrations involving a change in polarizability (like C=C and S-H) are often stronger in the Raman spectrum. Conformational insights could be gleaned by observing shifts in band positions or the appearance of new bands under different conditions (e.g., changes in pH or solvent), which would reflect changes in the molecule's three-dimensional structure.

Table 1: Predicted Vibrational Frequency Assignments for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (Raman)
N-H Stretch-NH3+ (zwitterion)3100 - 2600Strong, BroadMedium
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000MediumStrong
S-H Stretch-SH2600 - 2550WeakMedium-Strong
Asymmetric N-H Bend-NH3+ (zwitterion)1630 - 1550MediumWeak
Asymmetric COO- Stretch-COO- (zwitterion)1610 - 1550StrongMedium
C=C Stretch (Aromatic)Phenyl Ring1625 - 1430Medium-StrongStrong
Symmetric N-H Bend-NH3+ (zwitterion)1550 - 1485MediumWeak
Symmetric COO- Stretch-COO- (zwitterion)1420 - 1300StrongWeak
C-H OOP Bendm-substituted Phenyl900 - 750StrongMedium
C-S StretchPhenyl-S710 - 570MediumStrong

Note: This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. Since this compound contains a chiral center at the α-carbon (the carbon atom adjacent to the carboxyl group), it will exist as two enantiomers: (S)-2-Amino-3-(3-sulfanylphenyl)propanoic acid and (R)-2-Amino-3-(3-sulfanylphenyl)propanoic acid. These enantiomers are non-superimposable mirror images and will interact differently with circularly polarized light.

A CD spectrum is obtained by measuring the differential absorption of left and right circularly polarized light by the chiral sample. A pure sample of one enantiomer will produce a CD spectrum that is a mirror image of the spectrum of the other enantiomer. A racemic mixture (an equal amount of both enantiomers) will be CD-silent.

For this amino acid, electronic transitions associated with specific chromophores will give rise to CD signals (known as Cotton effects). The primary chromophores are the carboxyl group and the aromatic phenyl ring.

n → π* Transition: The carboxyl or carboxylate group has a weak n → π* electronic transition, which is expected to occur around 210-240 nm. This transition is electronically forbidden but magnetically allowed, often resulting in a distinct Cotton effect in the CD spectra of amino acids. The sign of this Cotton effect (positive or negative) is often correlated with the absolute configuration (L or D, corresponding to S or R) at the α-carbon.

π → π* Transitions: The substituted benzene ring possesses strong π → π* transitions. These typically appear at shorter wavelengths, with a ¹Lₐ band around 200-220 nm and a ¹Lₑ band near 185-195 nm. These aromatic transitions will also be chirally perturbed by the stereocenter, contributing significantly to the CD spectrum and potentially overlapping with the carboxyl signals.

By analyzing the sign and magnitude of the Cotton effects in the CD spectrum, one can determine the absolute configuration of an enantiomerically pure sample and assess the enantiomeric excess of a given mixture. The conformation of the side chain (the 3-sulfanylphenyl)propyl group) relative to the amino acid backbone can also influence the chiroptical properties, as different spatial arrangements will alter the electronic environment of the chromophores.

Table 2: Expected Chromophores and Electronic Transitions for CD Analysis

ChromophoreElectronic TransitionApproximate Wavelength (nm)Expected Contribution to CD Spectrum
Carboxylate (-COO-)n → π210 - 240Distinct Cotton effect, sensitive to α-carbon configuration
Phenyl Ringπ → π (¹Lₐ)200 - 220Strong Cotton effect, influenced by side-chain conformation
Phenyl Ringπ → π* (¹Lₑ)185 - 195Very strong Cotton effect, often at the edge of the measurable range

Computational and Theoretical Investigations of 2 Amino 3 3 Sulfanylphenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, DFT can determine the ground-state geometry and electronic distribution of 2-Amino-3-(3-sulfanylphenyl)propanoic acid.

A primary step involves geometry optimization, where the molecule's structure is computationally adjusted to find its lowest energy conformation. From this optimized structure, a wealth of electronic data can be extracted. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, the spatial distribution of these frontier orbitals reveals likely sites for chemical reactions. The HOMO region indicates where the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO region highlights sites susceptible to nucleophilic attack. For this compound, the electron-rich sulfur atom and phenyl ring are expected to feature prominently in the HOMO, while the carboxylic acid group would be a key region in the LUMO.

An electrostatic potential (ESP) map can also be generated, which visualizes the charge distribution across the molecule. Red-colored regions indicate electron-rich areas (negative potential), prone to electrophilic attack, whereas blue regions signify electron-poor areas (positive potential), which are attractive to nucleophiles. These maps provide an intuitive guide to the molecule's reactive behavior and intermolecular interactions.

Illustrative Electronic Properties from DFT Calculations

PropertyIllustrative ValueSignificance
Energy of HOMO-6.2 eVIndicates electron-donating ability
Energy of LUMO-1.1 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.1 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DebyeMeasures overall polarity of the molecule

Note: The values in this table are hypothetical and serve to illustrate typical outputs from DFT calculations for a molecule of this type. Actual values would require specific computation.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations excel at describing a molecule's static, lowest-energy state, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior and conformational flexibility. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a view of the molecule's behavior in a simulated physiological environment (e.g., in a water box with ions).

For this compound, MD simulations can explore its vast conformational landscape. The flexibility of the molecule is largely determined by the rotation around several key single bonds, defined by dihedral angles: the backbone angles phi (φ, C-N-Cα-C) and psi (ψ, N-Cα-C-N), and the side-chain angles chi1 (χ₁, N-Cα-Cβ-Cγ) and chi2 (χ₂, Cα-Cβ-Cγ-Cδ).

By running simulations for nanoseconds or longer, researchers can map the potential energy surface and identify the most stable and frequently adopted conformations. nih.gov This information is crucial, as the three-dimensional shape of an amino acid residue determines how it fits within a peptide chain and interacts with other molecules. nih.gov Analysis of the simulation trajectory can reveal preferred rotameric states (e.g., gauche+, gauche-, anti) for the sulfanylphenyl side chain, which dictates its spatial orientation. acs.orgresearchgate.net

Hypothetical Stable Conformers Identified by MD Simulations

Dihedral AngleStable Rotamer(s)Typical Angle(s)
χ₁ (N-Cα-Cβ-Cγ)gauche-, trans, gauche+-60°, 180°, +60°
χ₂ (Cα-Cβ-Cγ-Cδ)cis, trans~0°, ~180°

Note: This table presents plausible dihedral angle rotamers for illustrative purposes. The actual conformational preferences would be determined from detailed MD simulation analysis.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the identification and structural elucidation of novel compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. These predicted shifts are invaluable for assigning peaks in an experimental spectrum and confirming the molecule's structure.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the stretching, bending, and twisting of chemical bonds. wjarr.com The resulting theoretical spectrum can be compared with experimental data to confirm the presence of specific functional groups. researchgate.netnih.gov For this compound, characteristic vibrational modes would include the S-H stretch of the sulfanyl (B85325) group, N-H and C=O stretches of the amino acid backbone, and various C-H and C-C vibrations from the phenyl ring. Calculated frequencies are often systematically higher than experimental values and are therefore multiplied by an empirical scaling factor to improve agreement. mdpi.com

Illustrative Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Carboxyl (C=O)175.5
Alpha-Carbon (Cα)56.0
Beta-Carbon (Cβ)38.2
Phenyl C-S138.0
Phenyl C-Cβ137.5
Phenyl (other)127.0 - 130.0

Note: These chemical shift values are hypothetical examples based on similar structures and are for illustrative purposes only.

Illustrative Predicted Vibrational Frequencies

Frequency (cm⁻¹)Vibrational Mode Assignment
3050Aromatic C-H Stretch
2950Aliphatic C-H Stretch
2570S-H Stretch
1730C=O Stretch (Carboxylic Acid)
1580N-H Bend / C=C Aromatic Stretch
1450C-H Bend

Note: These frequencies are illustrative and represent typical values for the assigned functional groups.

Computational Studies of Reaction Mechanisms Involving the Sulfanyl Group

The sulfanyl (-SH) group is a reactive functional group capable of participating in a variety of chemical transformations. Computational chemistry is an essential tool for investigating the mechanisms of these reactions at a molecular level. researchgate.net By mapping the potential energy surface, researchers can identify the most likely reaction pathways.

Potential reactions involving the sulfanyl group include:

Oxidation: Stepwise oxidation to form sulfenic acid (-SOH), sulfinic acid (-SO₂H), and ultimately sulfonic acid (-SO₃H).

Disulfide Bond Formation: Reaction with another thiol-containing molecule to form a disulfide (S-S) bond, a crucial interaction in protein structure.

Nucleophilic Attack: The thiolate anion (S⁻) is a potent nucleophile and can react with various electrophiles.

Using DFT, the geometries of reactants, products, intermediates, and, most importantly, transition states can be calculated. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be determined. acs.org Such studies provide a detailed understanding of the reactivity of the sulfanyl group in this compound, predicting its behavior in different chemical environments.

Molecular Docking and Binding Energy Calculations with Model Receptors or Enzymes (as a methodological study)

To explore the potential of this compound as a ligand for biological macromolecules, molecular docking and binding energy calculations are employed. These methods computationally predict how a small molecule (ligand) binds to a receptor, such as an enzyme or protein. mdpi.com

The process begins with molecular docking , where the three-dimensional structure of the ligand is placed into the binding site of a receptor. nih.govresearchgate.net Docking algorithms systematically explore various orientations and conformations of the ligand within the active site, and a "scoring function" is used to rank the resulting poses. mdpi.com The top-ranked poses represent the most plausible binding modes. Key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and amino acid residues in the receptor's active site, can be visualized and analyzed.

Following docking, more computationally intensive methods can be used to refine the binding affinity prediction. Binding free energy calculations , such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, analyze snapshots from an MD simulation of the protein-ligand complex to provide a more accurate estimate of the binding strength (e.g., ΔG_binding). nih.govacs.org These methodological studies are crucial for structure-based drug design, allowing for the virtual screening of compounds and providing a rationale for designing more potent and selective inhibitors. pnas.org

Illustrative Docking Results with a Model Kinase Receptor

ParameterIllustrative ValueInterpretation
Docking Score-8.5 kcal/molA measure of the predicted binding affinity from the docking algorithm.
Calculated ΔG_binding (MM/PBSA)-35.2 kcal/molA more refined estimate of the binding free energy from post-processing MD simulations.
Key Interacting ResiduesAsp145, Lys72, Leu24Specific amino acids in the receptor's active site forming bonds with the ligand.

Note: The data presented are hypothetical and for methodological illustration only. Actual results depend on the specific receptor studied.

Chemical Reactivity and Derivatization Strategies for 2 Amino 3 3 Sulfanylphenyl Propanoic Acid in Research Probe Development

The unique chemical structure of 2-Amino-3-(3-sulfanylphenyl)propanoic acid, a non-canonical amino acid, offers a versatile platform for chemical modification, primarily through its reactive thiol (-SH) group located on the phenyl ring. This sulfhydryl moiety provides a specific site for covalent modification, enabling the development of sophisticated research probes for a multitude of applications in chemical biology and molecular science. The strategic derivatization of this compound allows for its integration into larger biomolecules and the attachment of various reporter tags.

Applications in Chemical Biology and Protein Science Research

Strategies for Chemical Protein Synthesis and Engineering

Beyond its use in biological systems, 3-mercaptophenylalanine is a key component in the chemical synthesis of proteins. These methods provide access to proteins with modifications that are difficult or impossible to achieve through ribosomal synthesis.

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of two unprotected peptide fragments to form a larger polypeptide with a native peptide bond at the ligation site. nih.govresearchgate.net The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.gov

The use of thiol-containing ncAAs, such as 2-mercaptophenylalanine or 3-mercaptophenylalanine, expands the scope of NCL beyond cysteine junctions. chemrxiv.orgsynthical.com A peptide synthesized with an N-terminal 3-mercaptophenylalanine can react with a C-terminal peptide thioester in a similar manner to cysteine. The reaction proceeds through a transthioesterification step, followed by a rapid S-to-N acyl shift, resulting in a stable amide bond. nih.gov The use of aryl thiols like that in mercaptophenylalanine can offer favorable reaction kinetics due to their lower pKa compared to cysteine. chemrxiv.org

Table 2: Comparison of N-Terminal Residues in Native Chemical Ligation
N-Terminal ResidueReactive GroupTypical pKaPost-Ligation ProductNotes
CysteineAlkyl Thiol (-CH₂SH)~8.3Native CysteineStandard NCL residue.
2-MercaptophenylalanineAryl Thiol~5.12-MercaptophenylalanineAllows for ligation at a Phe site after desulfurization. chemrxiv.org
SelenocysteineSelenol (-CH₂SeH)~5.2SelenocysteineCan be deselenized to Alanine. frontiersin.org

A significant advancement in chemical protein synthesis is the combination of NCL with a subsequent desulfurization step. researchgate.net This "traceless" approach allows for the synthesis of native peptide sequences at the ligation junction, effectively overcoming the limitation of requiring a cysteine or other thiol-containing amino acid in the final product. ucl.ac.uk

When a protein is assembled using 3-mercaptophenylalanine as the N-terminal ligation site, the resulting product contains this ncAA at the junction. The thiol group can then be chemically removed in a desulfurization reaction to yield a native phenylalanine residue. nih.govresearchgate.net This strategy effectively allows for ligation at a phenylalanine site.

Common desulfurization methods include:

Metal-based Reagents: Raney nickel or palladium on carbon can achieve desulfurization, though these conditions can sometimes lead to side reactions like the reduction of tryptophan. researchgate.net

Radical-based, Metal-free Methods: A widely used approach involves a water-soluble radical initiator, such as VA-044, in the presence of a thiol donor like glutathione or TCEP. frontiersin.orgresearchgate.net These milder conditions are often more compatible with sensitive functional groups present in proteins. researchgate.net

This ligation-desulfurization strategy has become a powerful tool for the total chemical synthesis of proteins that are difficult to express or require specific post-translational modifications. researchgate.netresearchgate.net

The introduction of 3-mercaptophenylalanine into a protein can be used to deliberately modulate its function or stability. nih.gov The thiol group can introduce novel properties not present in the native protein. For example, it can be used to create a new metal-binding site or to introduce redox sensitivity into a protein scaffold. nih.gov

Furthermore, the replacement of a canonical amino acid with 3-mercaptophenylalanine can impact the protein's biophysical properties. nih.gov The introduction of this bulkier, thiol-containing residue can alter local protein structure, which may lead to changes in:

Thermal Stability: The melting temperature (Tm) of a protein, a measure of its thermal stability, can be increased or decreased depending on the local environment of the substitution. researchgate.netnih.gov

Folding and Aggregation: Altering key residues can impact folding pathways and the propensity for a protein to aggregate, a critical concern in the development of therapeutic proteins. nih.gov

Enzymatic Activity: If the substitution is near an active site, it can modulate substrate binding and catalytic efficiency. ucl.ac.uk

Bioorthogonal Chemistry and Bioconjugation in Complex Biological Systems

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. The incorporation of non-canonical amino acids like 2-Amino-3-(3-sulfanylphenyl)propanoic acid into peptides allows for the introduction of unique functional groups that can be selectively modified using bioorthogonal reactions. The sulfhydryl group of this amino acid is a prime target for chemical modification, allowing it to be functionalized with moieties such as azides, alkynes, or dienophiles, which are necessary for participating in these selective ligations.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click chemistry" reaction used to form a stable triazole linkage between an azide and a terminal alkyne. nih.gov In peptide research, this reaction is widely used for applications such as peptide cyclization, labeling with fluorescent probes, and conjugation to other molecules or surfaces. researchgate.net

For this compound to be used in CuAAC, its thiol group must first be chemically modified to bear either an azide or an alkyne. This functionalization provides a unique, bioorthogonal handle on the peptide. Once incorporated into a peptide sequence, this modified amino acid can react with a corresponding azide- or alkyne-containing partner. The reaction is catalyzed by copper(I), which ensures high regioselectivity, yielding exclusively the 1,4-disubstituted triazole product under mild, aqueous conditions suitable for biological molecules. beilstein-journals.org This strategy allows for the precise, site-specific modification of peptides.

Table 1: Key Features of CuAAC for Peptide Modification

Feature Description
Reactants Terminal Alkyne and Azide
Product 1,4-disubstituted 1,2,3-triazole
Catalyst Copper(I)
Key Advantages High efficiency, high specificity, mild reaction conditions, bioorthogonality. nih.gov

| Applications | Peptide labeling, peptide cyclization, synthesis of peptide conjugates. researchgate.netrsc.org |

A significant advancement in click chemistry for use in living systems is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for applications in cell biology. jcmarot.com The driving force for the SPAAC reaction is the high ring strain of a cyclooctyne derivative, which reacts rapidly and specifically with an azide. magtech.com.cnnih.gov

To employ this compound in SPAAC, its thiol side chain can be functionalized with an azide group. This modified amino acid is then incorporated into a peptide. The resulting azide-bearing peptide can be selectively labeled by reacting it with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). nih.gov This catalyst-free approach is a powerful tool for modifying proteins and tracking biological processes in their native environment. jcmarot.com

Table 2: Comparison of Bioorthogonal Cycloaddition Reactions

Reaction Catalyst Required Use in Living Systems Key Feature
CuAAC Yes (Copper I) Limited by copper toxicity High reaction rate and specificity. beilstein-journals.org

| SPAAC | No | Yes | Catalyst-free, driven by ring strain. magtech.com.cn |

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal ligation method known for its exceptionally fast reaction kinetics. nih.govnih.gov This reaction typically occurs between an electron-poor diene, such as a tetrazine, and an electron-rich dienophile, like a strained alkene (e.g., trans-cyclooctene) or an alkyne. sigmaaldrich.com

The thiol group of this compound can serve as a chemical handle to attach a suitable dienophile. After incorporation into a peptide, the dienophile-modified residue can be targeted with a tetrazine-bearing probe. The subsequent ligation is extremely rapid and selective, proceeding under physiological conditions without a catalyst and producing only nitrogen gas as a byproduct. sigmaaldrich.comresearchgate.net This makes IEDDA an ideal strategy for in vivo imaging and the rapid labeling of biomolecules.

Investigation of Redox Processes and Thiol-Disulfide Exchange in Model Systems

The thiol side chain of this compound makes it an excellent model compound for studying redox processes, particularly thiol-disulfide exchange reactions. These reactions are fundamental to protein folding, stability, and the regulation of protein function through redox signaling. nih.gov

Thiol-disulfide exchange is a reaction in which a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiol. nih.gov The rate and equilibrium of this exchange are highly dependent on several factors, including the pKa of the participating thiols and the redox potential of the local environment.

By incorporating this compound into model peptides, researchers can investigate the kinetics and thermodynamics of these exchange reactions. The aromatic nature of its side chain influences the electronic properties and reactivity of the thiol group, providing a distinct model compared to aliphatic thiols like cysteine.

Table 3: Factors Influencing Thiol-Disulfide Exchange Rates

Factor Influence on Reaction
Thiol pKa Lower pKa leads to a higher concentration of the reactive thiolate anion at neutral pH, generally increasing the reaction rate. harvard.edu
Redox Potential The standard redox potential (E°') of the thiol/disulfide pair determines the equilibrium position of the exchange reaction. aalto.fi
Solvent Accessibility The exposure of the thiol and disulfide groups to the solvent affects their ability to react.

| Steric Hindrance | Bulky neighboring groups can sterically hinder the approach of the attacking thiolate, slowing the reaction. |

Studies using model systems containing this compound can provide detailed mechanistic insights into how the chemical environment modulates thiol reactivity, contributing to a deeper understanding of redox control in biological systems. nih.govnih.gov

Coordination Chemistry Research of 2 Amino 3 3 Sulfanylphenyl Propanoic Acid

Ligand Properties and Chelation Modes with Transition Metals

2-Amino-3-(3-sulfanylphenyl)propanoic acid acts as a multidentate ligand, capable of coordinating with metal ions in various ways. The primary coordination sites are the nitrogen atom of the amino group, the oxygen atoms of the carboxylate group, and the sulfur atom of the thiol group. The mode of chelation is highly dependent on the nature of the metal ion, the pH of the medium, and the reaction conditions.

The amino and carboxylate groups can form a stable five-membered chelate ring with a metal ion, a common feature for α-amino acids. wikipedia.org This bidentate N,O-coordination is a fundamental interaction in the formation of transition metal amino acid complexes. wikipedia.org The presence of the sulfanylphenyl group introduces a third potential coordination site, allowing for more complex interactions.

The thiol group, being a soft donor, shows a high affinity for soft metal ions such as Cu(I), Ag(I), Au(I), Hg(II), and Pb(II). Coordination can occur through the deprotonated thiolate, which is a potent nucleophile. The versatility of the thiol group allows it to act as a terminal ligand or as a bridging ligand between two or more metal centers. wikipedia.org

Formation of Metal Complexes with Thiol, Amine, and Carboxyl Functionalities

The interplay between the hard (N, O) and soft (S) donor atoms allows for the formation of a variety of metal complexes with diverse geometries and nuclearities. For instance, with first-row transition metals like Co(II), Ni(II), and Cu(II), coordination often involves the amino and carboxylate groups, with the potential for the thiol group to participate in bridging interactions, leading to polynuclear species.

Spectroscopic studies, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are crucial in elucidating the coordination environment. In IR spectra, a shift in the stretching frequencies of the N-H, C=O, and S-H bonds upon complexation provides direct evidence of coordination. For example, a shift to lower wavenumbers for the ν(N-H) and ν(C=O) bands is indicative of their involvement in the metal-ligand bond.

Table 1: Characteristic IR Frequencies (cm⁻¹) of this compound and its Metal Complexes

Functional GroupFree LigandMetal Complex (Typical Range)
ν(N-H)~31003000 - 3080
ν(C=O)~17201600 - 1650 (asymmetric)
1380 - 1420 (symmetric)
ν(S-H)~2550Absent (if deprotonated)
ν(M-N)-400 - 500
ν(M-O)-300 - 450
ν(M-S)-250 - 400

Note: The exact frequencies can vary depending on the metal ion and the specific structure of the complex.

Research into Metalloligands and Multinuclear Structural Motifs

The ability of this compound to bridge metal centers makes it an excellent candidate for the construction of metalloligands and multinuclear complexes. A metalloligand is a complex that can itself act as a ligand to another metal ion.

The thiol group is well-known for its ability to form stable bridges between metal ions. The synthesis of sulfur-bridged complexes often involves the reaction of a metal salt with the ligand in a stoichiometry that favors the formation of polynuclear species. The resulting structures can range from simple dinuclear complexes to more elaborate one-, two-, or three-dimensional coordination polymers.

The metal-thiolate bond is of significant interest due to its prevalence in biological systems, particularly in the active sites of metalloenzymes. wikipedia.org The study of synthetic analogues, such as complexes of this compound, provides valuable insights into the nature of these interactions. The strength and character of the metal-thiolate bond can be probed using various techniques, including X-ray absorption spectroscopy (XAS) and computational methods.

Self-Assembly Studies of Coordination Compounds

The directional bonding and specific coordination preferences of this compound with metal ions can be exploited to drive the self-assembly of discrete supramolecular architectures or extended coordination networks. The final structure is dictated by a delicate balance of factors including the coordination geometry of the metal ion, the ligand-to-metal ratio, and the presence of counter-ions and solvent molecules.

The study of self-assembly processes involving amino acid-based ligands is a burgeoning area of research, with potential applications in materials science, catalysis, and molecular recognition. beilstein-journals.org The aromatic phenyl ring in the ligand can also participate in π-π stacking interactions, which can further influence the self-assembly process and stabilize the resulting structures. rsc.org

Advanced Analytical Methodologies for Research with 2 Amino 3 3 Sulfanylphenyl Propanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography remains a cornerstone for the separation and analysis of complex mixtures. For a polar, non-volatile compound like 2-Amino-3-(3-sulfanylphenyl)propanoic acid, High-Performance Liquid Chromatography (HPLC) is a primary tool, while Gas Chromatography (GC) can be employed following a derivatization step to increase volatility.

HPLC is a versatile and widely used technique for the analysis of amino acids. researchgate.net For this compound, reversed-phase HPLC is a common approach. The separation is typically achieved on a C18 column, where the nonpolar stationary phase interacts with the molecule. The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in a gradient to ensure optimal separation. researchgate.net

Detection of this compound can be challenging due to the lack of a strong chromophore. nih.gov To overcome this, pre-column derivatization with a fluorescent tag is often employed. Reagents such as o-phthalaldehyde (B127526) (OPA) or 2,3-naphthalenedicarboxaldehyde (NDA) react with the primary amine group of the amino acid to form highly fluorescent derivatives, which can be detected with high sensitivity by a fluorescence detector. mdpi.com Alternatively, UV detection can be utilized, particularly after derivatization to introduce a UV-absorbing moiety. akjournals.com

ParameterCondition
ColumnReversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1 M Sodium Phosphate Buffer, pH 6.5
Mobile Phase BAcetonitrile
Gradient5% to 70% B over 30 minutes
Flow Rate1.0 mL/min
DetectionFluorescence (Ex: 340 nm, Em: 450 nm) after OPA derivatization
Injection Volume20 µL

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, amino acids like this compound are non-volatile due to their polar nature and the presence of charged functional groups. sigmaaldrich.com Therefore, a derivatization step is essential to convert the amino acid into a more volatile and thermally stable compound suitable for GC analysis. mdpi.com

A common derivatization method is silylation, which involves replacing the active hydrogens in the amino, carboxyl, and thiol groups with a trimethylsilyl (B98337) (TMS) group. thermofisher.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS-derivatized this compound can then be separated on a nonpolar capillary GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.com

ParameterCondition
Derivatization ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions100°C for 30 minutes
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at 1.2 mL/min
Injector Temperature250°C
Oven ProgramInitial 100°C, ramp to 280°C at 10°C/min
DetectorMass Spectrometer (MS)

Electrophoretic Methods for Separation and Characterization

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of amino acids. nih.gov This technique separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. For the analysis of this compound and other sulfur-containing amino acids, capillary zone electrophoresis (CZE) is a suitable method. capes.gov.br

In CZE, a simple background electrolyte, often an acidic buffer, is used to achieve separation. nih.gov Detection can be performed directly by UV absorbance, although the sensitivity may be limited. horiba.com To enhance sensitivity, indirect UV detection or derivatization with a fluorescent dye followed by laser-induced fluorescence (LIF) detection can be employed. nih.govcreative-proteomics.com CE-MS, the coupling of capillary electrophoresis with mass spectrometry, provides both high separation efficiency and definitive identification of the analyte. researchgate.net

ParameterCondition
CapillaryFused silica, 50 µm ID, 60 cm total length
Background Electrolyte50 mM Phosphate buffer, pH 2.5
Voltage25 kV
Temperature25°C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionUV at 200 nm

Spectrophotometric Assays for Thiol Quantification in Research Samples

A key feature of this compound is its sulfhydryl (-SH) group. Spectrophotometric assays provide a rapid and convenient method for quantifying the concentration of thiol groups in a research sample. nih.gov The most widely used method for this purpose is the Ellman's test, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. wikipedia.org

The principle of this assay is the reaction of the thiol group with DTNB, which cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻). wikipedia.org TNB²⁻ is a yellow-colored compound that exhibits a strong absorbance at 412 nm. bmglabtech.com The concentration of the thiol can be determined by measuring the absorbance at this wavelength and using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹. broadpharm.com This method is simple, robust, and can be performed using a standard spectrophotometer. longdom.org

ParameterValue
Reagent5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Reaction Buffer0.1 M Phosphate buffer, pH 8.0
Wavelength of Maximum Absorbance (λmax)412 nm
Molar Extinction Coefficient of TNB²⁻14,150 M⁻¹cm⁻¹
Incubation Time15 minutes at room temperature

Emerging Research Directions and Future Perspectives for 2 Amino 3 3 Sulfanylphenyl Propanoic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 2-Amino-3-(3-sulfanylphenyl)propanoic acid, a non-proteinogenic amino acid, presents unique opportunities for methodological innovation in organic synthesis. Current synthetic strategies for structurally similar amino acids, such as β-thiol phenylalanine, often involve multi-step sequences that may include the preparation of hydroxylated precursors followed by conversion of the hydroxyl group to a thiol. One such approach begins with the synthesis of a (2S,3S)-hydroxyl phenylalanine precursor, which is then subjected to mesylation and subsequent nucleophilic displacement to introduce the thiol functionality. nih.gov Future research is anticipated to focus on developing more convergent and atom-economical synthetic routes.

Enzymatic and chemoenzymatic approaches also represent a promising frontier. The use of enzymes could offer high stereoselectivity in the synthesis of chiral amino acids, potentially reducing the need for complex purification steps to separate stereoisomers. The development of robust and scalable biocatalytic methods for the synthesis of this compound and its derivatives is a key objective for sustainable chemical manufacturing.

Synthetic StrategyKey FeaturesPotential Advantages
Multi-step Classical Synthesis Preparation of hydroxylated precursors, conversion to thiol functionality. nih.govEstablished methodologies, well-understood reaction mechanisms.
C-H Functionalization Direct introduction of the thiol group onto the aromatic ring.Increased atom economy, shorter synthetic routes.
Green Chemistry Approaches Use of sustainable solvents, catalysts, and reagents.Reduced environmental impact, minimized waste.
Enzymatic/Chemoenzymatic Synthesis Biocatalytic methods for stereoselective synthesis.High stereoselectivity, milder reaction conditions.

Exploration of New Bioconjugation Strategies for Advanced Probes

The presence of a reactive thiol group in this compound makes it a prime candidate for the development of novel bioconjugation strategies. Cysteine, a proteinogenic amino acid with a thiol-containing side chain, is frequently targeted for bioconjugation due to the high nucleophilicity of its sulfhydryl group and its relatively low abundance in proteins. acs.org This allows for site-specific modification of proteins and peptides. Similarly, the thiol group of this compound can be exploited for selective chemical ligation.

Future research will likely focus on expanding the repertoire of bioconjugation reactions that can be employed with this amino acid. This includes the development of new electrophilic partners that react specifically with the thiol group under physiological conditions. Late-stage functionalization of complex biomolecules is a significant area of interest, and the unique reactivity of the thiol group can be harnessed for this purpose. acs.org

Moreover, the development of "traceless" linkers and stimuli-responsive conjugation strategies will enable the creation of sophisticated molecular probes and therapeutic agents. For instance, bioconjugates that can be cleaved under specific physiological conditions (e.g., changes in pH or redox potential) are of great interest for targeted drug delivery and diagnostic applications. The exploration of bioorthogonal reactions, which proceed without interfering with native biochemical processes, will also be crucial for the in vivo application of probes derived from this compound.

Bioconjugation ApproachDescriptionPotential Applications
Thiol-Maleimide Chemistry Reaction of the thiol group with a maleimide-functionalized molecule.Protein labeling, antibody-drug conjugates.
Thiol-Ene Reaction Radical-mediated addition of the thiol to an alkene.Polymer synthesis, surface modification.
Native Chemical Ligation Ligation of a peptide with a C-terminal thioester to a peptide with an N-terminal cysteine or related amino acid.Protein synthesis and engineering.
Stimuli-Responsive Conjugation Bioconjugates that can be cleaved or modified in response to specific triggers.Targeted drug delivery, diagnostics.

Applications in Supramolecular Chemistry and Engineered Nanomaterials

Amino acids and their derivatives are valuable building blocks for the construction of well-defined supramolecular architectures and functional nanomaterials. nih.govresearchgate.net The self-assembly of these molecules is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. The aromatic ring and the thiol group of this compound offer additional opportunities for directing self-assembly through π-π stacking and metal-ligand interactions.

Future research is expected to explore the self-assembly of this compound and its derivatives into novel nanostructures, such as nanofibers, nanotubes, and vesicles. These materials could find applications in areas such as tissue engineering, drug delivery, and catalysis. The ability of the thiol group to interact with metal surfaces, particularly gold, makes this amino acid a promising candidate for the functionalization of nanoparticles. researchgate.netrsc.org

The incorporation of this compound into peptides can also be used to control their self-assembly into amyloid-like fibrils. researchgate.net By strategically placing this amino acid within a peptide sequence, it may be possible to modulate the morphology and properties of the resulting fibrillar structures. This could have implications for the development of new biomaterials and for understanding the mechanisms of amyloid-related diseases.

Area of ApplicationResearch FocusPotential Outcomes
Supramolecular Gels Self-assembly into three-dimensional networks that can entrap solvents.Scaffolds for cell culture, controlled release systems.
Functionalized Nanoparticles Covalent attachment to the surface of nanoparticles via the thiol group. researchgate.netrsc.orgTargeted drug delivery vehicles, diagnostic probes.
Peptide-Based Biomaterials Incorporation into peptides to control their self-assembly and function.Hydrogels for tissue engineering, antimicrobial peptides.
Engineered Amyloids Modulation of amyloid fibril formation and properties.Functional amyloid materials, models for disease study.

Integration into Advanced Computational Chemistry Workflows for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. In the context of this compound, computational methods can be used to investigate its conformational preferences, electronic properties, and reactivity. Density functional theory (DFT) and other quantum mechanical methods can provide insights into the mechanisms of its synthesis and its reactions with other molecules. nih.govresearchgate.net

Future research will likely involve the use of more sophisticated computational models to simulate the behavior of this amino acid in complex biological environments. Molecular dynamics (MD) simulations can be used to study its interactions with proteins, nucleic acids, and cell membranes. This information can be invaluable for the design of new drugs and molecular probes.

Furthermore, the integration of computational chemistry with experimental data can accelerate the discovery and development of new applications for this compound. For example, computational screening can be used to identify potential protein targets for drugs based on this amino acid. Machine learning and artificial intelligence are also poised to play an increasingly important role in predicting the properties and activities of novel derivatives.

Computational MethodApplicationInsights Gained
Quantum Mechanics (e.g., DFT) Calculation of electronic structure, reaction mechanisms. nih.govresearchgate.netUnderstanding of reactivity, prediction of spectroscopic properties.
Molecular Dynamics (MD) Simulation of molecular motion and interactions over time.Insights into binding to biological targets, conformational dynamics.
Docking and Virtual Screening Prediction of binding modes and affinities to macromolecules.Identification of potential drug targets, lead optimization.
Machine Learning/AI Development of predictive models for properties and activities.Accelerated discovery of new molecules with desired functions.

Role in Studying Fundamental Biochemical Mechanisms and Pathways

The introduction of unnatural amino acids like this compound into biological systems can be a powerful tool for elucidating fundamental biochemical mechanisms. By replacing a natural amino acid with this analog in a protein, researchers can probe the role of specific residues in protein structure, function, and regulation. The unique properties of the thiol group and the aromatic ring can be used to introduce novel spectroscopic probes or cross-linking agents.

Future research may focus on using this amino acid to study a variety of cellular processes, including enzyme catalysis, signal transduction, and protein-protein interactions. For example, incorporating it into an enzyme's active site could provide insights into the catalytic mechanism or be used to trap transient intermediates.

Furthermore, the metabolic fate of this compound in cells is an important area for investigation. Understanding how this unnatural amino acid is recognized and processed by cellular machinery could lead to the development of new strategies for metabolic engineering and synthetic biology. The potential for this amino acid to participate in redox-sensitive pathways, given the presence of the thiol group, is also a compelling avenue for future studies.

Q & A

Q. What are the recommended synthetic strategies for preparing 2-Amino-3-(3-sulfanylphenyl)propanoic acid, considering the reactivity of the thiol group?

  • Methodological Answer : The thiol group (-SH) is prone to oxidation and requires protection during synthesis. A common approach involves:
  • Protection : Use acetyl or tert-butyl groups to mask the thiol during reactions (e.g., acetyl protection via acetic anhydride) .
  • Coupling : Introduce the sulfanylphenyl moiety via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, followed by deprotection .
  • Reductive Amination : For amino acid backbone assembly, employ sodium cyanoborohydride in buffered methanol to stabilize intermediates .
  • Work-Up : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1^1H/13^{13}C NMR to verify aromatic protons (δ 7.2–7.8 ppm) and thiol proton (δ 1.5–2.5 ppm, if unprotected) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+^+ = 228.06) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic and toxicological properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
  • GI Absorption : High (due to logP ~0.01) .
  • BBB Permeability : Likely low (polar thiol group reduces diffusion) .
  • CYP Inhibition : Low risk (no aromatic hydroxyl groups) .
  • Molecular Docking : Autodock Vina to simulate binding to targets (e.g., cysteine proteases) with grid boxes centered on catalytic sites .

Q. What experimental designs are suitable for evaluating metal-chelating properties?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Titrate the compound with metal ions (e.g., Zn2+^{2+}, Fe3+^{3+}) in Tris buffer (pH 7.4) and monitor absorbance shifts (200–400 nm) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd_d) and stoichiometry at 25°C .
  • X-ray Crystallography : Co-crystallize with metals to resolve coordination geometry .

Q. How does pH influence the stability and reactivity of the thiol group in aqueous solutions?

  • Methodological Answer :
  • Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC:
  • Acidic Conditions (pH <5) : Thiol protonation reduces oxidation but may promote disulfide formation .
  • Alkaline Conditions (pH >8) : Thiolate ion (S^-) increases reactivity but accelerates oxidation. Use antioxidants (e.g., TCEP) .
  • Kinetic Analysis : Plot degradation rate (k) vs. pH to identify optimal storage conditions (e.g., pH 6.5–7.5) .

Notes on Evidence Contradictions

  • Synthetic Routes : emphasizes oxidation/reduction steps for nitro-substituted analogs, while prioritizes coupling strategies. Researchers should test both for thiol compatibility .
  • Solubility : reports high solubility (2290 mg/mL), but this may vary with pH and substituents. Pre-experiment calibration is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(3-sulfanylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(3-sulfanylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.